1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
CAS No.: 1207002-13-8
Cat. No.: VC11984606
Molecular Formula: C20H23FN2O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207002-13-8 |
|---|---|
| Molecular Formula | C20H23FN2O2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24) |
| Standard InChI Key | XYJCHUXSMFSRQC-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea, delineates its structure: a urea core (-NH-CO-NH-) flanked by a 4-fluorobenzyl group and a 4-phenyltetrahydropyran-4-ylmethyl moiety. The molecular formula C20H23FN2O2 reflects 20 carbon atoms, 23 hydrogens, one fluorine, two nitrogens, and two oxygen atoms, corroborated by high-resolution mass spectrometry .
Structural Features
The molecule comprises two distinct aromatic systems:
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4-Fluorophenyl group: Introduces electronegativity and steric effects, enhancing binding affinity in biological targets .
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4-Phenyloxan-4-yl group: A tetrahydropyran ring substituted with a phenyl group at the 4-position, contributing to conformational rigidity and lipophilicity.
The urea linker (-NH-CO-NH-) enables hydrogen bonding, critical for interactions with enzymes or receptors.
Table 1: Key Identifiers of 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1207002-13-8 | |
| Molecular Weight | 342.4 g/mol | |
| SMILES | C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| InChIKey | XYJCHUXSMFSRQC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
Diaryl ureas are typically synthesized via:
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Isocyanate-Amine Coupling: Reaction of 4-fluorobenzyl isocyanate with 4-(4-phenyloxan-4-yl)methylamine under anhydrous conditions.
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Carbodiimide-Mediated Condensation: Using EDCI or DCC to facilitate urea formation between substituted amines .
Yield optimization requires precise stoichiometry and temperature control (typically 0–5°C for exothermic steps).
Purification and Characterization
Post-synthesis, chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the product. Purity ≥95% is confirmed via:
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HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .
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NMR: Distinct signals for fluorophenyl (δ 7.2–7.4 ppm) and oxane protons (δ 3.5–4.0 ppm) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly in water (<0.1 mg/mL).
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Stability: Stable at −20°C for 12 months; degrades above 150°C (TGA data) .
Spectroscopic Profiles
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IR Spectroscopy: N-H stretch (3320 cm⁻¹), C=O (1665 cm⁻¹), C-F (1220 cm⁻¹) .
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MS/MS Fragmentation: Base peak at m/z 342.4 [M+H]⁺; daughter ions at m/z 198.1 (oxane fragment) and 123.0 (fluorobenzyl) .
Biological Activities and Research Applications
Material Science Applications
The oxane ring enhances thermal stability in polymers, with glass transition temperatures (Tg) increased by 40°C in polyurethane blends.
Challenges and Future Directions
Current limitations include poor aqueous solubility and off-target effects in kinase assays. Ongoing research focuses on:
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